N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide
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Overview
Description
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is an organic compound with the molecular formula C14H16FNO and a molar mass of 233.28 g/mol This compound is characterized by the presence of a cyclopropyl group, a dimethyl group, and a fluorine atom attached to a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the reaction of cyclopropylamine with alpha,beta-dimethyl-4-fluorocinnamic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-alpha,beta-dimethylcinnamamide: Similar structure but lacks the fluorine atom.
N-Cyclopropyl-alpha,beta-dimethyl-4-chlorocinnamamide: Similar structure with a chlorine atom instead of fluorine.
N-Cyclopropyl-alpha,beta-dimethyl-4-bromocinnamamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C14H16FNO |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
MJYSWKKWNFPKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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